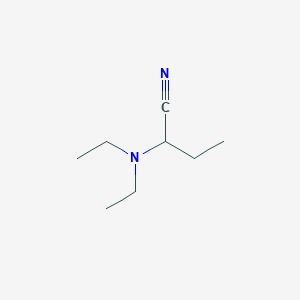

2-(Dietilamino)butanonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

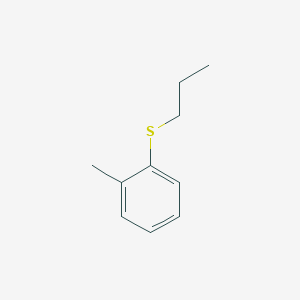

The synthesis of 2-(Diethylamino)butanenitrile derivatives has been explored through the use of lithio derivatives. In one study, the lithio derivative of 2-diethylamino-4-phenylthio-2-butenonitrile was shown to be a practical equivalent of the unknown B-carboxyl-vinyl anion. This derivative demonstrates versatility in organic synthesis, as it can undergo facile alkylation with various electrophiles such as alkyl halides, aldehydes, and α-enones. Subsequent hydrolysis, oxidation, and elimination steps allow for further transformation into desired products .

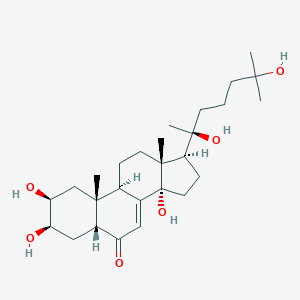

Molecular Structure Analysis

While the specific molecular structure analysis of 2-(Diethylamino)butanenitrile is not directly discussed in the provided papers, the structure of related compounds, such as the lithio derivative mentioned above, suggests that the presence of the diethylamino group could influence the reactivity and stability of the molecule. The molecular structure of such derivatives is crucial in determining their reactivity patterns and the outcome of synthetic transformations .

Chemical Reactions Analysis

The chemical reactivity of 2-(Diethylamino)butanenitrile derivatives is highlighted by their ability to participate in stereodivergent synthesis. For instance, vinylmagnesium bromide can react with imines derived from (R)-glyceraldehyde to produce enantiopure syn- and anti-2-amino-1,3,4-butanetriol (ABT) derivatives. This reaction is highly diastereoselective and can be influenced by various reaction conditions such as reagent molar ratio, reaction temperature, and the presence of precomplexing agents like ZnI2. These derivatives are valuable as they serve as key building blocks in the asymmetric synthesis of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Diethylamino)butanenitrile are not explicitly detailed in the provided papers. However, the studies suggest that the derivatives of this compound are likely to have properties that make them suitable for use in organic synthesis. For example, the ability to undergo reactions with vinylmagnesium bromide and the influence of reaction conditions on the outcome indicate that the physical properties such as solubility and the chemical properties like reactivity are significant for these compounds .

Aplicaciones Científicas De Investigación

Síntesis de sales de indolizinio y quinolizinio

2-(Dietilamino)butanonitrilo: se utiliza en la síntesis de sales de indolizinio y quinolizinio. Estas sales se forman a través de un proceso de ciclización-N-desalquilación cuando se reaccionan con cloroformato de etilo . Estos compuestos tienen posibles aplicaciones en el desarrollo de nuevos fármacos debido a su similitud estructural con alcaloides biológicamente activos.

Cromatografía líquida de alta resolución (HPLC)

Este compuesto también se utiliza en química analítica, particularmente en métodos de HPLC para la determinación de sustancias relacionadas en formulaciones farmacéuticas . Sus propiedades permiten una separación y cuantificación efectivas, lo cual es crucial para el control de calidad y para garantizar la seguridad y la eficacia de los productos farmacéuticos.

Recopilación de datos espectrales

Los datos espectrales del compuesto son valiosos para los investigadores en el campo de la espectroscopia. Ayuda en la identificación y caracterización de sustancias a través de técnicas como RMN, IR y espectrometría de masas. Los datos espectrales precisos contribuyen a la comprensión de las estructuras moleculares y los comportamientos .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Nitriles, in general, are known to undergo various reactions, including reduction to amines and hydrolysis to carboxylic acids . These reactions suggest that the compound could interact with a variety of biological targets.

Mode of Action

Nitriles can undergo nucleophilic attack by various biological nucleophiles, leading to the formation of a variety of products . For instance, nitriles can be reduced to primary amines using lithium aluminum hydride .

Biochemical Pathways

The conversion of nitriles to amines or carboxylic acids could potentially impact various biochemical pathways, including those involving these functional groups .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and structure , would likely influence its pharmacokinetic properties.

Result of Action

The compound has been studied for its potential use in co2 capture, suggesting it may interact with co2 in the environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Diethylamino)butanenitrile. For instance, the compound’s use in CO2 capture suggests that its efficacy may be influenced by the presence and concentration of CO2 in the environment .

Propiedades

IUPAC Name |

2-(diethylamino)butanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-4-8(7-9)10(5-2)6-3/h8H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEWMPTWEWTXOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)N(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341553 |

Source

|

| Record name | 2-(Diethylamino)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16250-35-4 |

Source

|

| Record name | 2-(Diethylamino)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.